molecular formula C14H8N2O4 B1241987 1,10-phenanthroline-2,9-dicarboxylic Acid CAS No. 57709-61-2

1,10-phenanthroline-2,9-dicarboxylic Acid

Cat. No. B1241987
CAS RN: 57709-61-2
M. Wt: 268.22 g/mol
InChI Key: FXSVCROWUPWXBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,10-phenanthroline-2,9-dicarboxylic acid and its derivatives involves various strategies, including direct functionalization of 1,10-phenanthroline and coupling reactions with carbonyl compounds. For instance, Moghimi et al. (2003) reported the synthesis of a proton-transfer compound from 1,10-phenanthroline-2,9-dicarboxylic acid, which was further used to prepare a metal complex, illustrating the compound's utility in forming structurally interesting coordination complexes (Moghimi et al., 2003). Larsen and Ulven (2011) described an efficient synthesis route for 4,7-diamino substituted 1,10-phenanthroline-2,9-dicarboxamides, showcasing the compound's versatility in derivatization (Larsen & Ulven, 2011).

Molecular Structure Analysis

The molecular structure of 1,10-phenanthroline-2,9-dicarboxylic acid derivatives demonstrates a wide range of coordination modes and geometries when complexed with metals. Studies such as that by Melton et al. (2006) have shown that the compound forms highly stable complexes with various metal ions, attributing to the ligand's preorganized structure that facilitates strong metal-ligand interactions (Melton, VanDerveer, & Hancock, 2006).

Chemical Reactions and Properties

1,10-Phenanthroline-2,9-dicarboxylic acid participates in various chemical reactions, forming complexes with enhanced thermodynamic stability and selectivity based on metal ion size. For example, the study by Melton et al. (2006) on its complexation reactions reveals its high level of ligand preorganization and selectivity towards large metal ions, such as Ca(II), Cd(II), and Gd(III), due to the ligand's rigid aromatic backbone (Melton, VanDerveer, & Hancock, 2006).

Scientific Research Applications

Complex Synthesis and Characterization

1,10-Phenanthroline-2,9-dicarboxylic acid (PDA) is extensively used in the synthesis and characterization of metal complexes. For instance, a Chromium(III) complex containing PDA was synthesized, revealing that PDA acts as a tridentate ligand. The complex demonstrated unique electrochemical properties, with a significant over potential for both cathodic and anodic peaks compared to the free Cr3+ ion (Moghimi et al., 2005).

Luminescence Applications

PDA exhibits notable applications in luminescence studies, particularly with europium (Eu3+) complexes. These complexes show potential for aqueous analytical studies using luminescence techniques, highlighting PDA's suitability as a europium chelator (Templeton & Pollak, 1989).

Magnetic Property Studies

PDA's role in studying magnetic properties is evident in the synthesis of octahedral clusters containing metal ions like Mn, Co, and Ni. These clusters, incorporating PDA, display antiferromagnetic interactions and are useful in magnetic studies (Miao et al., 2015).

Metal Ion Selectivity and Stability

PDA has shown great promise in forming complexes with high thermodynamic stability and selectivity for large metal ions. Its rigid extended aromatic backbone leads to enhanced stability and selectivity, especially for ions like Ca(II), Cd(II), and Gd(III) (Melton et al., 2006).

Complexation with Actinides and Lanthanides

The complexation of PDA with trivalent actinides and lanthanides has been researched, highlighting its potential in selective bonding and extraction processes in nuclear waste management (Ogden et al., 2012).

Supramolecular Network Synthesis

PDA is instrumental in the synthesis of supramolecular networks. For example, a study demonstrated the synthesis of a compound with PDA, resulting in a complex supramolecular structure with extensive hydrogen bonding (Jin et al., 2012).

Potential in Cancer Research

PDA's derivatives have been explored in the context of anti-lung cancer activity. The study of Bi(III) and Ce(III) chelates with PDA revealed promising results in this regard (Li et al., 2020).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

1,10-Phenanthroline-2,9-dicarboxylic acid has potential applications in the field of nuclear energy. It is being studied for the separation and transmutation of minor actinides and lanthanides due to its complexation properties . Additionally, it has been used to synthesize a hexacoordinated Cu (II)-based organic complex .

properties

IUPAC Name

1,10-phenanthroline-2,9-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-13(18)9-5-3-7-1-2-8-4-6-10(14(19)20)16-12(8)11(7)15-9/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSVCROWUPWXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)C(=O)O)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428797
Record name 1,10-phenanthroline-2,9-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-phenanthroline-2,9-dicarboxylic Acid

CAS RN

57709-61-2
Record name 1,10-phenanthroline-2,9-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
778
Citations
NJ Williams, NE Dean, DG VanDerveer… - Inorganic …, 2009 - ACS Publications
The selectivity of the rigid ligand PDA (1,10-phenanthroline-2,9-dicarboxylic acid) for some M(III) (M = metal) ions is presented. The structure of [Fe(PDA(H) 1/2 )(H 2 O) 3 ] (ClO 4 ) 2 ·3H …
Number of citations: 66 pubs.acs.org
MA Lashley, AS Ivanov, VS Bryantsev, S Dai… - Inorganic …, 2016 - ACS Publications
Studies of the complexation of new promising ligands with uranyl (UO 2 2+ ) and other seawater cations can aid the development of more efficient, selective, and robust sorbents for the …
Number of citations: 41 pubs.acs.org
B Ramezanpour, M Mirzaei, V Jodaian… - Inorganica Chimica …, 2019 - Elsevier
This study reports the synthesis of two novel transition metal complexes using tetradentate 1,10-phenanthroline-2,9-dicarboxylic acid (H 2 PDA) as a main ligand and 1,10-…
Number of citations: 13 www.sciencedirect.com
NE Dean, RD Hancock, CL Cahill, M Frisch - Inorganic chemistry, 2008 - ACS Publications
The hydrothermal synthesis and structures of [UO 2 (PDA)] (1) and [Th(PDA) 2 (H 2 O) 2 ]·H 2 O (2) (PDA = 1,10-phenanthroline-2,9-dicarboxylic acid) are reported. 1 is orthorhombic, …
Number of citations: 113 pubs.acs.org
C Lv, X Guo, Y Hou, W Liu, Y Guo… - … Applied Materials & …, 2021 - ACS Publications
As most of the known systems are flashtype, long-lasting chemiluminescence (CL) emissions are extremely needed for the application of cold light sources, accurate CL quantitative …
Number of citations: 11 pubs.acs.org
MD Ogden, SI Sinkov, M Nilson, GJ Lumetta… - Journal of Solution …, 2013 - Springer
The complexant 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) is a planar tetradentate ligand that is more preorganized for metal complexation than its unconstrained analogue …
Number of citations: 36 link.springer.com
D Manna, TK Ghanty - Physical Chemistry Chemical Physics, 2012 - pubs.rsc.org
We have investigated the complexation behavior of preorganized 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) based ligands with trivalent lanthanides and actinides using density …
Number of citations: 72 pubs.rsc.org
LP Zong, J Li, G Shu, X Liu, RS Marks… - Analytical …, 2021 - ACS Publications
In view of the shortcomings of the current coreactant electrochemiluminescence (ECL) and inspired by natural oxygen (O 2 ) reduction metalloenzymes, a novel ECL amplification …
Number of citations: 19 pubs.acs.org
M Mirzaei, A Hassanpoor, H Alizadeh, M Gohari… - Journal of Molecular …, 2018 - Elsevier
A new anionic coordination complex of Zn(II) containing the highly pre-organized ligand 1,10-phenanthroline-2,9-dicarboxylate (PDA), (H 3 O) 2 [Zn(PDA) 2 ]·2CH 3 NO 2 ·2H 2 O·(1), …
Number of citations: 15 www.sciencedirect.com
Y Yang, Z Zhang, S Luo, L Rao - European Journal of Inorganic …, 2014 - Wiley Online Library
The complexation of Np V ions with a tetradentate ligand with oxygen and nitrogen donors, 1,10‐phenanthroline‐2,9‐dicarboxylic acid (denoted as H 2 L), was studied in aqueous …

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